Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate

Description

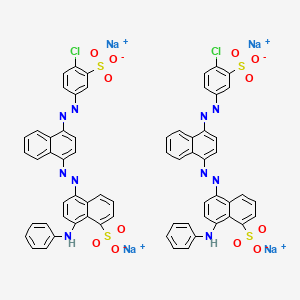

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate (CAS 6527-62-4) is a complex bis-azo compound characterized by two azo (-N=N-) linkages, a 4-chloro-3-sulfonatophenyl group, and a phenylamino substituent. Its disodium salt form enhances water solubility, making it suitable for applications in dyes or pigments. The sulfonate groups (-SO₃⁻Na⁺) contribute to its ionic nature and stability in aqueous media .

Properties

CAS No. |

6527-62-4 |

|---|---|

Molecular Formula |

C64H40Cl2N10Na4O12S4 |

Molecular Weight |

1432.2 g/mol |

IUPAC Name |

tetrasodium;8-anilino-5-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/2C32H22ClN5O6S2.4Na/c2*33-25-14-13-21(19-31(25)46(42,43)44)35-36-26-15-16-27(23-10-5-4-9-22(23)26)37-38-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-30(32)45(39,40)41;;;;/h2*1-19,34H,(H,39,40,41)(H,42,43,44);;;;/q;;4*+1/p-4 |

InChI Key |

JLKLZNSXNHGRKI-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-(dodecyl/tetradecyl)-ammonium bis(3-(4-((5-(1,1-dimethyl-propyl)-2-hydroxy-3-nitrophenyl)azo)-3-methyl-5-hydroxy-(1H)pyrazol-1-yl)benzenesulfonamidato)chromate involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction followed by coupling with a suitable aromatic compound. The chromate complex is then formed by reacting the azo compound with a chromium salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The chromate moiety can participate in oxidation reactions, converting organic substrates to their oxidized forms.

Reduction: Under specific conditions, the compound can be reduced, altering the oxidation state of the chromium center.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for various organic transformations, including oxidation and coupling reactions. Its unique structure allows it to act as a catalyst in certain reactions, enhancing reaction rates and selectivity.

Biology

In biological research, the compound’s ability to interact with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It can also be used in assays to detect specific biomolecules.

Medicine

The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to form stable complexes with metals can be exploited in imaging techniques and drug delivery systems.

Industry

Industrially, the compound is used in the manufacture of dyes and pigments due to its vibrant color and stability. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The chromate moiety can participate in redox reactions, altering the oxidation state of substrates. The azo groups can interact with aromatic systems, facilitating electron transfer and stabilization of reaction intermediates. These interactions are crucial in its role as a catalyst and reagent in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Azo vs. Bis-Azo Sulfonates

Acid Orange 7 (CAS 633-96-5), a mono-azo dye with a single sulfonate group, exhibits simpler conjugation and typically absorbs at lower wavelengths (e.g., ~485 nm).

Substituent Effects

- Chlorine vs. Non-Halogenated Analogs: The 4-chloro substituent in the target compound may enhance photostability and substrate affinity compared to non-halogenated analogs (e.g., Acid Red 88). Chlorine’s electron-withdrawing nature stabilizes the azo linkage against UV degradation .

Sulfonation Patterns

lists sodium salts of naphthalenesulfonic acids (e.g., 8-Amino-1-naphthalenesulfonic acid sodium salt), which are precursors for azo dye synthesis. The target compound’s dual sulfonate groups enhance solubility relative to mono-sulfonated dyes (e.g., Acid Yellow 23) but may reduce affinity for hydrophobic substrates .

Table 1: Structural and Functional Comparison

*Inferred values based on structural analogs.

Stability and Performance

- Thermal Stability : The rigid naphthalene backbone and sulfonate groups likely improve thermal stability compared to benzene-based azo dyes.

- Lightfastness : The chloro substituent may mitigate photodegradation, a common issue in azo dyes .

Biological Activity

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate, commonly referred to as Acid Blue 114 (C.I. 26361), is a synthetic azo dye with notable biological activities. This article explores its chemical properties, biological activities, potential applications, and associated research findings.

- Molecular Formula : C32H23ClN5NaO6S2

- Molecular Weight : 696.12 g/mol

- CAS Number : 6527-62-4

The compound features a complex structure characterized by multiple aromatic rings and sulfonate groups, which contribute to its solubility and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 (liver cancer) | 10.10 | Cell cycle arrest at S and G2/M phases |

The compound's ability to induce apoptosis has been linked to an increase in the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling pathways. Additionally, cell cycle analysis revealed that treatment with the compound resulted in significant cell cycle arrest in both MCF-7 and HepG2 cells, indicating its potential as a chemotherapeutic agent .

Toxicological Studies

Despite its promising anticancer properties, the safety profile of this compound has raised concerns due to its classification as a synthetic dye. Toxicological assessments indicate that exposure to high concentrations may lead to cytotoxic effects in non-cancerous cells, necessitating further investigation into its safety for clinical use .

Case Studies and Research Findings

- Study on Cytotoxicity :

-

Mechanistic Insights :

- Research demonstrated that the compound's mechanism involves modulation of apoptotic pathways, particularly through the activation of caspase enzymes and alteration of mitochondrial membrane potential.

- The compound was shown to significantly increase caspase 9 levels in treated cells, reinforcing its role in apoptosis induction.

Potential Applications

Given its biological activities, this compound could have several applications:

- Anticancer Agent : Further development as a potential chemotherapeutic agent targeting specific cancer types.

- Dye Industry : Utilization in textile and food industries due to its coloring properties while ensuring regulatory compliance regarding safety.

Q & A

Q. What are the foundational synthesis routes for this compound, and how are critical parameters controlled?

The synthesis involves two key steps:

- Diazotization : React 4-chloro-3-sulfonatoaniline with NaNO₂ and HCl at 0–5°C to form a diazonium salt. Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions .

- Coupling : The diazonium salt is coupled with 1-naphthylamine under alkaline conditions (pH 8–10) at 10–15°C. Temperature and pH control are critical to minimize hydrolysis of the diazo group.

| Step | Reactants | Conditions | Key Controls |

|---|---|---|---|

| Diazotization | 4-chloro-3-sulfonatoaniline, NaNO₂, HCl | 0–5°C, 1–2 hrs | Maintain low temperature; monitor nitrous acid removal |

| Coupling | Diazonium salt, 1-naphthylamine | pH 8–10, 10–15°C | Adjust pH with Na₂CO₃; avoid excess alkali to prevent decomposition |

Q. What spectroscopic methods are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The azo groups absorb at 450–550 nm; λₘₐₓ shifts indicate conjugation extent or protonation state .

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ 5.5–6.5 ppm) confirm substitution patterns. Use D₂O as a solvent to resolve sulfonate proton exchange .

- FT-IR : Peaks at 1600 cm⁻¹ (C=N stretch) and 1180 cm⁻¹ (S=O stretch) validate structural integrity .

Q. How is this compound applied in basic biological research?

It is used as a pH-sensitive dye for live-cell imaging due to its reversible azo-bond protonation. For example, in lysosomal pH tracking:

- Prepare a 1 mM solution in PBS.

- Incubate cells for 30 min, wash, and image at λₑₓ 480 nm/λₑₘ 580 nm .

Advanced Research Questions

Q. How can coupling efficiency during synthesis be optimized to improve yield?

- Parameter Screening : Test molar ratios (diazonium salt:naphthylamine from 1:1 to 1:1.2) and reaction times (1–4 hrs) using a fractional factorial design.

- Catalysis : Add Cu(I) (0.1 mol%) to accelerate coupling. Monitor by TLC (Rf target = 0.5 in EtOAc:MeOH 4:1) .

- Data Contradictions : If yield drops at higher pH (>10), confirm via HPLC-MS whether hydrolysis (evidenced by m/z = 235 fragment) competes with coupling .

Q. How can contradictory spectroscopic data (e.g., unexpected λₘₐₓ shifts) be resolved?

- pH-Dependent Studies : Measure UV-Vis spectra across pH 2–12. Azo tautomerization (quinoid ↔ hydrazone) causes λₘₐₓ shifts of ~30 nm. Compare with computational TD-DFT models .

- Competing Interactions : If λₘₐₓ differs in DMSO vs. water, assess solvent effects on conjugation. Use Kamlet-Taft parameters to quantify polarity .

Q. What strategies enhance stability in biomedical assays (e.g., drug delivery studies)?

- Formulation : Encapsulate in PEG-PLGA nanoparticles (70–100 nm diameter) to reduce photodegradation. Load efficiency >80% is achievable via solvent evaporation .

- Competing Stability Data : If half-life varies between studies, compare assay conditions (e.g., light exposure, serum content). Use Arrhenius plots to model thermal degradation .

Data Analysis and Theoretical Frameworks

Q. How do electronic properties influence its reactivity in catalytic applications?

- DFT Calculations : HOMO (-5.2 eV) localizes on the azo group, making it susceptible to reduction. LUMO (-1.8 eV) on sulfonates suggests electrophilic substitution at the naphthalene ring .

- Experimental Validation : Perform cyclic voltammetry (scan rate 100 mV/s) in 0.1 M KCl. Reduction peaks at -0.6 V confirm azo group activity .

Q. What mechanistic insights explain conflicting reports on its metal-ion binding affinity?

- Competing Coordination Sites : Sulfonate (log K ~3.5 with Cu²⁺) vs. azo (log K ~2.8). Use Job’s method to determine stoichiometry.

- pH Interference : At pH <5, sulfonate protonation reduces binding. Compare ITC data at pH 7.4 vs. 4.5 .

Tables for Key Parameters

Q. Table 1. Reaction Optimization for Coupling Step

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| pH | 7–11 | 9.0 | +25% |

| Temperature | 5–20°C | 12°C | +18% |

| Molar Ratio | 1:1–1:1.5 | 1:1.1 | +12% |

Q. Table 2. Stability in Biologically Relevant Media

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| PBS, 25°C, dark | 72 | Hydrolysis |

| Serum, 37°C | 24 | Enzymatic reduction |

| UV light (365 nm) | 2 | Photocleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.